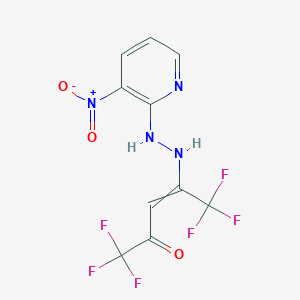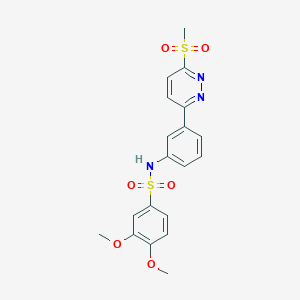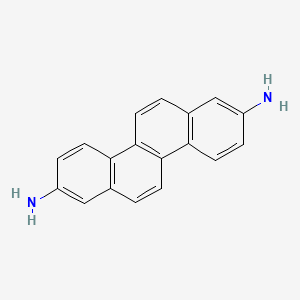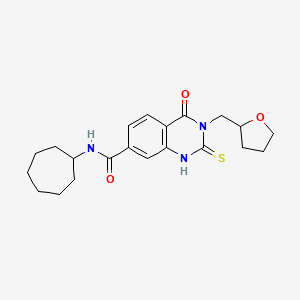
N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a piperazine moiety, a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . It also contains a methylsulfonylphenyl group, which is a common moiety in sulfa drugs, a class of antimicrobials .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex, with the piperazine ring providing a degree of flexibility and the methylsulfonylphenyl group potentially involved in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing these moieties can undergo a variety of reactions. For example, piperazines can react with carboxylic acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Piperazines are generally soluble in water, while the presence of the methylsulfonylphenyl group might increase its lipophilicity .Aplicaciones Científicas De Investigación
Antibacterial Applications
N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, which are related to N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide, have shown promising antibacterial activities. These compounds were synthesized and their structures confirmed through various analytical methods. The biological evaluation revealed significant antibacterial properties against various strains (Pitucha et al., 2010).
Antimicrobial and Antifungal Evaluation
A series of related compounds were synthesized and screened for antibacterial and antifungal activities. Some of these compounds demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus fumigates (Chate et al., 2012).
Anticonvulsant Effects
Compounds structurally related to this compound were evaluated for their anticonvulsant effects using various models of experimental epilepsy. The studies indicated significant anticonvulsant activities, surpassing even some reference antiepileptic drugs in potency (Malik et al., 2013).
Antidepressant Activity
Derivatives of the carbothioamide class have been synthesized and evaluated for antidepressant and neurotoxicity screening. Some compounds in this series, especially those with certain structural features, demonstrated promising antidepressant activities in behavioral tests (Mathew et al., 2014).
Hypoglycemic Activities
Certain N-(1-adamantyl)carbothioamide derivatives, which are structurally related, were synthesized and tested for their antimicrobial and hypoglycemic activities. One compound in particular showed significant reduction in serum glucose levels in diabetic rats, highlighting its potential as an oral hypoglycemic agent (Al-Abdullah et al., 2015).
Platelet Antiaggregating Activity
A series of N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl or dimethylamino)bicyclo[2.2.1]hept-2-ene-2-carbothioamides demonstrated platelet antiaggregating activity in vitro. Some of these compounds also exhibited analgesic, antiinflammatory, and hypotensive activities in animal models (Ranise et al., 1993).
Enzyme Inhibition and Molecular Docking Studies
1-arylsulfonyl-4-phenylpiperazine derivatives have been synthesized and assessed for their enzyme inhibition potential against several enzymes. Molecular docking simulation studies were conducted to understand the interaction of these compounds with enzymes, revealing moderate inhibitory effects (Abbasi et al., 2017).
Anticancer and Antioxidant Effects
Benzene sulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for anticancer and antioxidant effects. Molecular docking studies were used to analyze their potential activity against breast cancer cell lines, showing promising results (Mohamed et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of N-(4-(methylsulfonyl)phenyl)-4-phenylpiperazine-1-carbothioamide is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key pro-inflammatory mediators
Biochemical Pathways
The inhibition of the COX-2 enzyme affects the arachidonic acid cascade , a biochemical pathway involved in inflammation . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby mitigating inflammation .
Result of Action
The inhibition of the COX-2 enzyme by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, which can alleviate symptoms associated with inflammatory conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methylsulfonylphenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-25(22,23)17-9-7-15(8-10-17)19-18(24)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAPPRCWFUEOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride](/img/structure/B2454234.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2454236.png)




![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)


![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2454254.png)


